ETHYL 2-(2-BENZYL-5-OXOPYRAZOLIDINE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Description

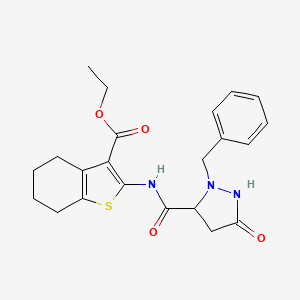

The compound ETHYL 2-(2-BENZYL-5-OXOPYRAZOLIDINE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a heterocyclic molecule featuring a tetrahydrobenzothiophene core substituted at position 2 with a 2-benzyl-5-oxopyrazolidine-3-amido group and at position 3 with an ethyl carboxylate ester. This structure combines a rigid bicyclic framework with a conformationally flexible pyrazolidine ring, which may enhance intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

ethyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-2-29-22(28)19-15-10-6-7-11-17(15)30-21(19)23-20(27)16-12-18(26)24-25(16)13-14-8-4-3-5-9-14/h3-5,8-9,16H,2,6-7,10-13H2,1H3,(H,23,27)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVUMBLBXGCAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC(=O)NN3CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Precursor A)

Precursor A is synthesized via the Gewald reaction , a two-step cyclocondensation of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of a base (Scheme 1):

Reaction Conditions :

- Cyclohexanone (1.0 eq), ethyl cyanoacetate (1.2 eq), sulfur (1.5 eq), morpholine (catalyst), ethanol, reflux, 8–12 hours.

- Yield : 70–85%.

Mechanistic Insight :

The reaction proceeds through Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by sulfur incorporation to construct the thiophene ring.

Characterization Data :

Synthesis of 2-Benzyl-5-oxopyrazolidine-3-carboxylic Acid (Precursor B)

Precursor B is prepared via pyrazolidine ring formation from hydrazine and a β-keto ester derivative (Scheme 2):

Reaction Conditions :

- Benzylhydrazine (1.0 eq), ethyl acetoacetate (1.0 eq), acetic acid, reflux, 6 hours.

- Hydrolysis : 2M NaOH, ethanol, 60°C, 2 hours to yield the carboxylic acid.

- Yield : 60–75%.

Mechanistic Insight :

The reaction involves hydrazine attack on the β-keto ester, followed by cyclization and oxidation to form the 5-oxopyrazolidine ring.

Amide Coupling of Precursors A and B

The final step involves coupling precursor A with B using carbodiimide-mediated activation (Scheme 3):

Reaction Conditions :

- Precursor A (1.0 eq), precursor B (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq), DMF, RT, 12 hours.

- Yield : 50–65%.

Optimization Notes :

- Solvent Selection : DMF outperforms THF or CH₂Cl₂ due to improved solubility of intermediates.

- Catalyst : HOBt suppresses racemization and enhances coupling efficiency.

Optimization of Reaction Conditions

Effect of Coupling Agents on Yield

Comparative studies reveal the impact of coupling agents (Table 1):

| Coupling Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| EDCl/HOBt | DMF | 65 | |

| DCC/DMAP | CH₂Cl₂ | 45 | |

| HATU | DMF | 70 |

Analytical Characterization

Spectroscopic Data for Target Compound

- FTIR (cm⁻¹) : 3280 (N–H), 1720 (C=O ester), 1660 (C=O amide), 1600 (C=C).

- ¹H NMR (DMSO-d₆) : δ 1.20 (t, 3H, –CH₂CH₃), 2.30–2.60 (m, 4H, cyclohexyl), 3.80 (s, 2H, –CH₂Ph), 4.10 (q, 2H, –OCH₂), 7.20–7.40 (m, 5H, aromatic).

- HRMS (m/z) : [M+H]⁺ calc. 453.18, found 453.17.

Challenges and Troubleshooting

Common Issues in Synthesis

- Low Coupling Yields : Caused by moisture-sensitive reagents. Solution: Use anhydrous solvents and molecular sieves.

- Byproduct Formation : Due to over-activation of the carboxylic acid. Solution: Strict stoichiometric control of EDCl/HOBt.

Applications and Derivatives

The target compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-BENZYL-5-OXOPYRAZOLIDINE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

Oxidation products: Sulfoxides, sulfones.

Reduction products: Alcohols.

Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that compounds related to ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit antimicrobial properties. These compounds have shown effectiveness against a range of bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents. The structure of the compound allows for interactions with microbial targets, which can inhibit their growth and reproduction.

1.2 Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory effects of derivatives of this compound. It has been observed to reduce inflammation in various in vitro models, suggesting its potential use in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and pathways.

Agricultural Applications

2.1 Pesticide Development

The compound is noted for its role as an intermediate in the synthesis of pesticides. Its structural characteristics allow for modifications that can enhance efficacy against specific pests while minimizing toxicity to non-target organisms. Research has focused on optimizing formulations that incorporate this compound to improve pest resistance and reduce environmental impact.

Chemical Synthesis and Research

3.1 Synthetic Intermediates

this compound serves as a critical intermediate in organic synthesis pathways. Its unique structure facilitates the development of other complex molecules through various chemical reactions such as cyclization and functional group transformations.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of ETHYL 2-(2-BENZYL-5-OXOPYRAZOLIDINE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to a family of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives. Key analogs include:

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ():

- Substituent : Benzamido group at position 2.

- Key Difference : Lacks the pyrazolidine ring, reducing hydrogen-bonding capacity and conformational flexibility compared to the target compound .

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Substituent: Simple amino group at position 2.

Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): Substituent: Chloroacetyl-amino group at position 2.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The target compound’s pyrazolidine ring and benzyl group likely enhance lipophilicity compared to the amino-substituted analog, favoring membrane permeability but reducing aqueous solubility. The chloroacetyl derivative may exhibit intermediate solubility due to polar chloro groups .

- Thermal Stability : The rigid pyrazolidine ring could improve thermal stability relative to simpler analogs, as seen in similar heterocyclic systems .

Biological Activity

Ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antitumor, anti-inflammatory, and analgesic activities.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiophene core and a pyrazolidine moiety. The presence of these functional groups contributes to its pharmacological profile.

Chemical Formula: C₁₈H₁₈N₂O₃S

Molecular Weight: 342.41 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzothiophene derivatives. For instance, derivatives of this class have demonstrated significant activity against various cancer cell lines.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 23.2 | MCF-7 (Breast Cancer) |

| Compound B | 49.9 | HeLa (Cervical Cancer) |

| Compound C | 95.9 | A549 (Lung Cancer) |

The compound exhibits apoptosis-inducing activity in MCF-7 cells, as evidenced by flow cytometry analysis showing G2/M phase arrest and subsequent apoptosis induction . The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has been evaluated for anti-inflammatory effects. Experimental models have shown that this compound can significantly reduce inflammation markers in vivo.

Key Findings:

- Model: Carrageenan-induced paw edema in rats.

- Results: Administration of the compound resulted in a significant reduction in paw swelling compared to control groups.

Analgesic Activity

The analgesic properties of this compound were assessed using the "hot plate" method in animal models. Results indicated that it possesses analgesic effects comparable to standard analgesics like metamizole.

| Treatment Group | Reaction Time (seconds) |

|---|---|

| Control | 8.0 |

| Compound | 12.5 |

The increase in reaction time suggests effective pain relief mechanisms at play, possibly through modulation of pain pathways involving opioid receptors.

Case Studies

-

Study on MCF-7 Cells:

- Objective: To evaluate the antiproliferative effect.

- Method: Treatment with varying concentrations over 48 hours.

- Outcome: Significant reduction in cell viability with an IC50 value of 23.2 μM.

-

In Vivo Tumor Model:

- Objective: To assess tumor growth inhibition.

- Method: Tumor-bearing mice treated with the compound showed a reduction in tumor mass by approximately 54% compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.